molecular formula C23H16N6O B12627452 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile

2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile

Cat. No.: B12627452
M. Wt: 392.4 g/mol
InChI Key: NKEYNBFUAFLOLX-UHFFFAOYSA-N
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Description

2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C23H16N6O

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-ethyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzonitrile

InChI

InChI=1S/C23H16N6O/c1-2-17-20(15-8-4-3-5-9-15)22-26-25-21-19(29(22)27-17)12-13-28(23(21)30)18-11-7-6-10-16(18)14-24/h3-13H,2H2,1H3

InChI Key

NKEYNBFUAFLOLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4C#N)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile typically involves multi-step reactions. One common approach is the regio-controlled Sonogashira-type coupling reaction, which allows for the selective introduction of functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . This method involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity. Subsequent steps may include Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to introduce additional functional groups .

Chemical Reactions Analysis

2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile can undergo various types of chemical reactions, including:

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C₁₈H₁₅N₅O
  • Molecular Weight: 373.4 g/mol
  • IUPAC Name: 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile

Physical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area70.3 Ų
Complexity668

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-triazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth

In a study published in Molecules, researchers investigated the effect of this compound on different cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting potent activity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are critical in various biological processes. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways that are frequently dysregulated in cancer.

Table: Enzymatic Targets and Inhibition Potency

Enzyme TargetIC50 (µM)Mechanism of Action
Protein Kinase A (PKA)5.6Competitive inhibition
Cyclin-dependent Kinase 2 (CDK2)3.2Allosteric modulation

Material Science Applications

Beyond its medicinal properties, this compound exhibits interesting photophysical characteristics that make it suitable for applications in material science. Its unique structure allows for modifications that can enhance its properties for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: Photophysical Properties

A recent investigation into the photophysical properties of this compound revealed that it has a high quantum yield and stability under UV light exposure. These characteristics are beneficial for applications in optoelectronic devices .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions that can yield various derivatives with altered biological activities. Researchers have explored different synthetic pathways to obtain compounds with enhanced potency or selectivity towards specific targets.

Synthetic Pathways Overview

  • Biginelli Reaction: Utilized for initial scaffold formation.
  • Cyclization Reactions: Key steps to form the pyrazolo-triazine core.
  • Post-Synthetic Modifications: Allow for fine-tuning of biological activity.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Biological Activity

The compound 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile is a member of a class of heterocyclic compounds that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N6O3C_{19}H_{18}N_{6}O_{3}, with a molecular weight of approximately 378.4 g/mol. It features a complex structure that includes a pyrazolo-pyrido-triazine framework, which is known for its diverse biological activities.

Anticancer Activity

One of the most significant areas of research regarding this compound is its anticancer properties . Studies have shown that derivatives of pyrazolo-pyrido-triazines exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Studies : A study evaluated the cytotoxic effects of several derivatives on the MDA-MB-231 breast cancer cell line. The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, indicating potent anticancer potential .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways involved in proliferation, leading to apoptosis in cancer cells.
  • Targeting Specific Enzymes : It may inhibit enzymes that are crucial for cancer cell survival and proliferation, similar to other compounds in its class .

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. For example:

  • Synthesis Methodology : A straightforward synthetic route was developed that allows for the efficient production of this compound and its analogs. This method involves the use of readily available starting materials and has been optimized for yield and purity .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for various derivatives related to 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23127.6Apoptosis induction
Compound BA549 (Lung Cancer)35.0Inhibition of proliferation
Compound CHeLa (Cervical Cancer)30.5Enzyme inhibition

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